Structural Differentiation: The Unique Polyhalogenated N-Aryl Pharmacophore
The target compound differentiates itself from the closest in-class analog, 1-(4-bromo-3-methylphenyl)-1H-pyrrole-2,5-dione (CAS 406224-21-3), by possessing chlorine atoms at the 3 and 4 positions of the pyrrole-2,5-dione ring. In a study of N-phenylalkyl maleimides, the 3,4-dichloro substitution was shown to be a key structural requirement for antifungal activity against a panel of yeasts and filamentous fungi, including clinical isolates of *Candida albicans*; non-chlorinated N-phenylalkyl-maleimide derivatives were inactive [1]. This is a class-level inference that establishes the 3,4-dichloro motif as a critical pharmacophoric element, giving the target compound a fundamentally different biological potential compared to its non-chlorinated counterpart.
| Evidence Dimension | Presence of the 3,4-dichloro pharmacophore required for antifungal activity |
|---|---|
| Target Compound Data | 3,4-dichloro-1H-pyrrole-2,5-dione core present |
| Comparator Or Baseline | 1-(4-bromo-3-methylphenyl)-1H-pyrrole-2,5-dione (CAS 406224-21-3): 3,4-dichloro groups absent |
| Quantified Difference | Class-level evidence shows that N-phenylalkyl-3,4-dichloromaleimides exhibit broad-spectrum antifungal activity (e.g., N-Phenylpropyl-3,4-dichloromaleimide MIC values in the µg/mL range against multiple fungi), whereas the corresponding non-chlorinated N-phenylalkyl-maleimides are inactive [1]. |
| Conditions | Class-level SAR studies in vitro against standardized yeasts and filamentous fungi [1]. |
Why This Matters
For researchers building antifungal SAR libraries, the presence of the 3,4-dichloro group is a binary switch for activity, making the target compound the only valid starting point for exploring the role of the N-(4-bromo-3-methylphenyl) substituent in this active series.
- [1] López, S. N., et al. (2005). 'In vitro antifungal properties, structure-activity relationships and studies on the mode of action of N-phenyl, N-aryl, N-phenylalkyl maleimides and related compounds.' Arzneimittelforschung, 55(2), 122-130. DOI: 10.1055/s-0031-1296833. View Source
